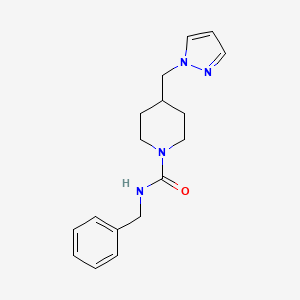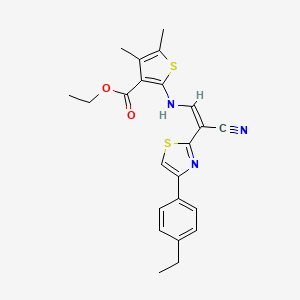![molecular formula C21H22N4O2S B2685804 2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-42-3](/img/structure/B2685804.png)
2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochromic Properties and Applications
- Polymer-Based Electrochromic Materials : Research by Akpinar, Udum, and Toppare (2013) developed novel thiazolo[5,4-d]thiazole containing donor–acceptor type alternating copolymers. These polymers exhibit multichromic properties with low band-gap values, making them suitable for electrochromic applications (Akpinar, Udum, & Toppare, 2013).
Synthesis and Structural Analysis
- Synthesis and Tautomeric Studies : Koparır, Çetin, and Cansiz (2005) synthesized 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and related compounds, exploring their thiol-thione tautomeric equilibrium. This study contributes to the understanding of structural dynamics in similar furan-containing compounds (Koparır, Çetin, & Cansiz, 2005).
Antimicrobial Applications
- Antimicrobial Activity of Azole Derivatives : Başoğlu et al. (2013) investigated the antimicrobial properties of azole derivatives, including those derived from furan compounds. Some synthesized compounds showed activity against tested microorganisms, indicating potential antimicrobial applications (Başoğlu et al., 2013).
Pharmaceutical and Biological Activity
- Anti-Inflammatory Activity : Tozkoparan et al. (1999) synthesized thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and evaluated their anti-inflammatory activities. Such studies highlight the potential pharmaceutical applications of thiazolo[3,2-b][1,2,4]triazole derivatives (Tozkoparan et al., 1999).
Energetic Material Development
- Synthesis of Energetic Materials : Yu et al. (2017) synthesized energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, demonstrating the application of furan derivatives in the development of insensitive energetic materials (Yu et al., 2017).
Crystallography and Molecular Studies
- Crystal Structure Analysis : Sun et al. (2021) conducted research on 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazon-5(4H)-one, which provides insights into the crystallographic properties of related furan compounds (Sun et al., 2021).
Antioxidant and Antimicrobial Properties
- Synthesis and Biological Activities : Patel et al. (2015) synthesized novel heterocyclic compounds with a [1,2,4]triazole-thiadiazole core and evaluated their antibacterial and antifungal activities, demonstrating the relevance in pharmaceutical research (Patel, Patel, & Shah, 2015).
Metalation and Chemical Reactivity
- Chemical Reactivity Studies : L'Helgoual'ch et al. (2008) explored the deprotonation of benzofuran using mixed lithium-zinc species, providing insights into the reactivity of furan derivatives in chemical synthesis (L'Helgoual'ch et al., 2008).
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-9-11-24(12-10-14)17(15-6-3-2-4-7-15)18-20(26)25-21(28-18)22-19(23-25)16-8-5-13-27-16/h2-8,13-14,17,26H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXYYFOZLXUJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
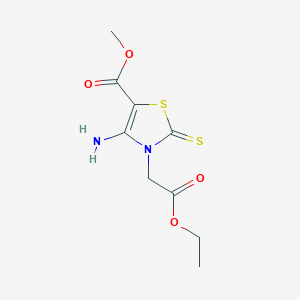
![6-(4-Butylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2685722.png)
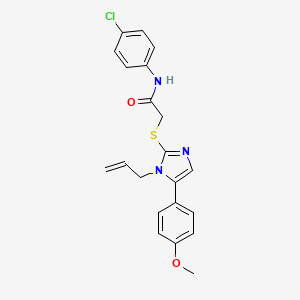
![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)
![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2685725.png)
![(E)-2-(3-(2-chlorophenyl)acryloyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2685727.png)
![tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate](/img/structure/B2685728.png)

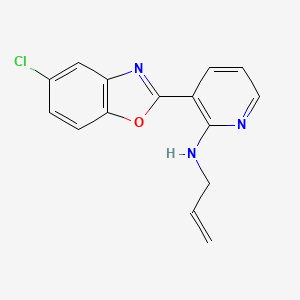
![ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate](/img/structure/B2685735.png)
![2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685736.png)
